molecular formula C12H27NO B14482684 N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine CAS No. 64080-49-5

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine

Cat. No.: B14482684
CAS No.: 64080-49-5
M. Wt: 201.35 g/mol
InChI Key: WKCPAXKFSBWDPU-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex structure with multiple alkyl groups attached to the nitrogen atom, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine typically involves the alkylation of a primary or secondary amine with appropriate alkyl halides. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-methylpropan-1-amine
  • N,N-Dimethyl-2-methylpropan-1-amine
  • N-(2-Methoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine

Uniqueness

N-(2-Ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar amines and can lead to different applications and properties.

Properties

CAS No.

64080-49-5

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-methyl-N-(2-methylpropyl)propan-1-amine

InChI

InChI=1S/C12H27NO/c1-6-14-8-7-13(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3

InChI Key

WKCPAXKFSBWDPU-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(CC(C)C)CC(C)C

Origin of Product

United States

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